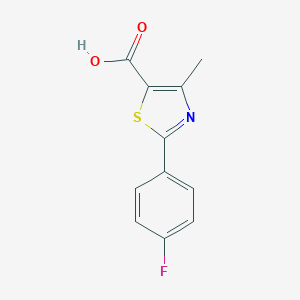

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSLIRPWIFCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407139 | |

| Record name | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144060-99-1 | |

| Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold holds potential for the development of novel therapeutic agents, particularly as kinase inhibitors and anti-inflammatory compounds.[1][2]

This document details the chemical synthesis, including a step-by-step experimental protocol, and presents key quantitative data for the target molecule and its synthetic intermediate.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis.[3] This method involves the cyclocondensation of an α-haloketone with a thioamide. In this specific synthesis, the key starting materials are 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate. The reaction proceeds in two main stages:

-

Formation of the Thiazole Ester: 4-fluorothiobenzamide reacts with ethyl 2-chloroacetoacetate to form the intermediate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

-

Hydrolysis to the Carboxylic Acid: The ethyl ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the intermediate ester and the final carboxylic acid product.

Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (Intermediate)

Reaction Scheme:

Materials:

-

4-Fluorothiobenzamide

-

Ethanol, absolute

-

Triethylamine (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

If desired, add triethylamine (1 equivalent) to act as a base and neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Synthesis of this compound (Final Product)

Reaction Scheme:

Materials:

-

Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Suspend ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Fluorothiobenzamide | C₇H₆FNS | 155.19 | Yellow solid | 123-126 | - | 22179-72-2 |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid | -80 | 107 (at 14 mmHg) | 609-15-4 |

| Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | C₁₃H₁₂FNO₂S | 265.30 | - | - | - | - |

| This compound | C₁₁H₈FNO₂S | 237.25 | White to off-white solid | >200 | 417 (at 760 mmHg) | 144060-99-1 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, COOH), ~8.0 (dd, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~2.6 (s, 3H, CH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (C=O, acid), ~165 (C-F, d, ¹JCF), ~162 (C=N), ~150 (C-S), ~132 (Ar-C), ~130 (Ar-CH, d), ~116 (Ar-CH, d), ~115 (thiazole-C), ~17 (CH₃). Note: Exact chemical shifts may vary. |

| IR (KBr) | ν (cm⁻¹): ~3100-2500 (br, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1500 (C=C and C=N stretching of aromatic and thiazole rings), ~1230 (C-F stretch). |

| Mass Spectrometry (ESI-) | m/z: 236.0 [M-H]⁻. |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Potential Mechanism of Action: Kinase Inhibition

Thiazole-based compounds are frequently investigated as kinase inhibitors.[1] While the specific signaling pathway for this compound is not definitively established without further biological studies, the following diagram illustrates the general principle of kinase inhibition, a likely mechanism of action for this class of compounds.

References

- 1. 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 2. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]

- 5. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. globallinker.com [globallinker.com]

A Technical Guide to 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a key intermediate in the development of therapeutic agents, particularly protein kinase inhibitors. The guide includes structured data tables for clarity and visual diagrams generated using Graphviz to illustrate synthetic and biological pathways, adhering to specified technical standards for an expert audience.

Introduction

This compound (CAS No. 144060-99-1) is a substituted thiazole derivative that has emerged as a valuable scaffold in the design and synthesis of novel bioactive molecules. The thiazole ring is a prominent feature in numerous FDA-approved drugs and is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, featuring a fluorophenyl moiety, is particularly utilized in structure-activity relationship (SAR) studies for developing targeted therapies. Its carboxylic acid group provides a convenient handle for further chemical modification, making it an essential intermediate for creating extensive libraries of amide derivatives for high-throughput screening. Notably, its derivatives have shown promise as potent inhibitors of protein kinases, which are critical targets in oncology.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This quantitative data provides a foundation for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 144060-99-1 | [2][3] |

| Molecular Formula | C₁₁H₈FNO₂S | [3] |

| Molecular Weight | 237.25 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | 417°C at 760 mmHg | |

| Storage Conditions | 2-8°C, dry seal | |

| MDL Number | MFCD06857923 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from commercially available reagents.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

To a solution of 4-fluorothiobenzamide (10 mmol, 1.55 g) in absolute ethanol (50 mL) in a round-bottom flask, add ethyl 2-chloroacetoacetate (11 mmol, 1.81 g).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Pour the mixture into ice-cold water (100 mL) and stir.

-

Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ethyl ester.

-

The product can be purified further by recrystallization from ethanol.

Step 2: Synthesis of this compound (Hydrolysis)

-

Dissolve the synthesized ethyl ester (8 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and methanol (MeOH, 10 mL).[3]

-

Add a solution of sodium hydroxide (12 mmol, 0.48 g) in water (10 mL) to the mixture.[4]

-

Stir the reaction mixture at room temperature for 12 hours or until TLC indicates the complete consumption of the starting material.[4]

-

Remove the organic solvents (THF and MeOH) under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Acidify the solution to a pH of approximately 1.5-2 by the slow addition of 2M hydrochloric acid. A white precipitate will form.[4]

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum to yield the final product as a white or off-white solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block primarily used to generate libraries of carboxamide derivatives. The carboxylic acid moiety is readily activated (e.g., by conversion to an acyl chloride) and reacted with a wide array of amines to produce compounds for biological screening.[3]

This scaffold is particularly relevant in the development of protein kinase inhibitors .[1] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole-based molecules have been successfully designed to target the ATP-binding site of various kinases, such as c-Met, EGFR, and those in the PI3K/Akt/mTOR pathway.[3][5]

Potential Mechanism of Action: Kinase Inhibition

Derivatives of the title compound function as Type I kinase inhibitors, competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby halting the downstream signaling cascade that promotes cell proliferation, survival, and migration.

The diagram below illustrates this general mechanism within a representative receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the development of targeted therapeutics. The established role of the thiazole scaffold in kinase inhibition underscores the compound's importance for researchers and scientists working at the forefront of oncology and other therapeutic areas driven by cell signaling pathways. This guide provides the core technical information required to effectively utilize this compound in a research and development setting.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. crescentchemical.com [crescentchemical.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vpcollege.org [vpcollege.org]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule. The guide includes a summary of its key physicochemical parameters, detailed experimental protocols for their determination, and a discussion of its potential biological relevance, particularly as a kinase inhibitor in cancer-related signaling pathways.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring serves as a versatile scaffold in the design of novel therapeutic agents. The specific compound, this compound, incorporates several key structural features: a central thiazole ring, a 4-fluorophenyl group which can enhance binding affinity and metabolic stability, a methyl group, and a carboxylic acid moiety that can participate in hydrogen bonding and influence solubility and pharmacokinetic properties. Thiazole derivatives have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Data Summary

The following tables summarize the known and predicted physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 144060-99-1 | - |

| Molecular Formula | C₁₁H₈FNO₂S | [3] |

| Molecular Weight | 237.25 g/mol | [3] |

| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)C2=CC=C(F)C=C2 | - |

| Property | Value (Predicted/Experimental) | Source |

| Melting Point | 180-220 °C (Predicted) | Analog Data[4][5] |

| Boiling Point | 417 °C at 760 mmHg (Experimental) | - |

| pKa (acidic) | 3.5 - 4.5 (Predicted) | - |

| LogP | 2.5 - 3.5 (Predicted) | - |

| Aqueous Solubility | Low (Predicted) | Analog Data[5] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis Protocol: Hantzsch Thiazole Synthesis and Hydrolysis

A plausible synthetic route for this compound is based on the well-established Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.[6][7][8][9][10]

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the ethyl ester.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Once the hydrolysis is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.[11]

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus and heat at a rate of 10-15 °C per minute for a preliminary measurement. For an accurate measurement, repeat with a fresh sample, heating at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to create a solution of known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

The aqueous solubility can be determined by the equilibrium shake-flask method.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Solubility Value: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Representative Signaling Pathway: Kinase Inhibition

Given that thiazole derivatives are frequently investigated as kinase inhibitors, the following diagram depicts a simplified, representative signaling pathway that such a compound might inhibit, for example, the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[12][13][14][15]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The summarized data and experimental protocols offer a valuable resource for researchers working with this compound. The potential for this class of molecules to act as kinase inhibitors highlights its relevance in drug discovery, particularly in the development of new anticancer therapies. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-fluorophenyl 4-methoxyphenyl thiazole-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 5. 4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-5-CARBOXYLIC ACID CAS#: 144059-86-9 [m.chemicalbook.com]

- 6. synarchive.com [synarchive.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. scribd.com [scribd.com]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Technical Guide: Spectral Analysis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive experimental spectral data for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not widely available in public scientific databases. This guide provides a detailed analysis based on predicted values derived from spectroscopic principles and data from structurally analogous compounds.

Introduction

This compound is a heterocyclic compound featuring a fluorinated phenyl group attached to a substituted thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active molecules. A thorough understanding of the spectral characteristics of this compound is essential for its unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document serves as a technical reference for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data Summary

The spectral data presented herein is predicted based on established chemical shift and fragmentation principles. These values provide a reliable baseline for the identification of the title compound.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.1 | Multiplet | 2H | Aromatic C-H (ortho to F) |

| ~7.4 | Multiplet | 2H | Aromatic C-H (meta to F) |

| ~2.7 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~167 | C =O (Carboxylic Acid) |

| ~164 (d, ¹JCF ≈ 250 Hz) | C -F (Aromatic) |

| ~162 | C 2 (Thiazole, C=N) |

| ~153 | C 4 (Thiazole) |

| ~130 (d, ³JCF ≈ 9 Hz) | C -H (Aromatic, ortho to F) |

| ~128 (d, ⁴JCF ≈ 3 Hz) | C (Aromatic, ipso to Thiazole) |

| ~122 | C 5 (Thiazole) |

| ~116 (d, ²JCF ≈ 22 Hz) | C -H (Aromatic, meta to F) |

| ~18 | -C H₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (from carboxylic acid) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1540 | Medium | C=N stretch (thiazole ring) |

| ~1230 | Strong | C-F stretch |

| ~840 | Strong | C-H out-of-plane bend (para-substituted phenyl) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| Mass-to-Charge (m/z) | Proposed Fragment Ion | Notes |

| 253 | [M]⁺ | Molecular Ion |

| 208 | [M - COOH]⁺ | Loss of the carboxyl group |

| 139 | [C₇H₄FN]⁺ | Fragment of the 4-fluorophenyl-nitrile cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Experimental Protocols

The following sections detail generalized procedures for the synthesis and subsequent spectral analysis of the target molecule.

Synthesis via Hantzsch Thiazole Condensation

The title compound can be synthesized using the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring system.[1][2][3][4]

Methodology:

-

Step 1: Cyclization. 4-fluorothiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) are dissolved in a suitable solvent, such as absolute ethanol. The mixture is heated to reflux for 3-5 hours. Reaction progress is monitored using thin-layer chromatography (TLC).

-

Step 2: Isolation of Ester Intermediate. Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, is collected via vacuum filtration and washed with water.

-

Step 3: Saponification. The crude ester intermediate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Step 4: Product Isolation. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2-3 using dilute hydrochloric acid. The precipitated solid, this compound, is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

-

Step 5: Purification. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Spectroscopic Analysis Procedures

Nuclear Magnetic Resonance (NMR): A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (~0.7 mL), typically DMSO-d₆ to ensure solubility of the carboxylic acid proton, containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then acquired on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid, dry sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[5][6][7][8] The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI). The sample is introduced via a direct insertion probe. The resulting spectrum provides the mass-to-charge (m/z) ratio of the molecular ion and its fragments, which is crucial for confirming the molecular weight and fragmentation pattern.[9][10]

Visualization of Experimental Workflow

The logical flow from chemical synthesis to structural confirmation via spectroscopic methods is depicted in the following diagram.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents.[1] The synthesis is predominantly achieved via the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This document outlines the necessary starting materials, provides detailed experimental protocols, and presents quantitative data in a structured format.

Core Synthetic Pathway

The synthesis of the target molecule is efficiently conducted in a two-step process. The initial step involves the formation of a thiazole ring through the condensation of a thioamide and an α-halo ketoester, a classic example of the Hantzsch thiazole synthesis.[2][3] The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

The first key step is the cyclocondensation reaction between 4-fluorothiobenzamide and ethyl 2-chloroacetoacetate. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic thiazole ring.[2]

Step 2: Hydrolysis to this compound

The ester intermediate, ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, is converted to the final carboxylic acid through saponification. This is typically achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Starting Materials and Reagents

The primary starting materials required for this synthesis are readily available from commercial suppliers.

| Role | Chemical Name | CAS Number | Molecular Formula |

| Starting Material (Step 1) | 4-Fluorothiobenzamide | 2595-36-0 | C₇H₆FNS |

| Starting Material (Step 1) | Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ |

| Reagent (Step 2) | Sodium Hydroxide | 1310-73-2 | NaOH |

| Reagent (Step 2) | Hydrochloric Acid | 7647-01-0 | HCl |

| Solvent | Ethanol / Methanol | 64-17-5 / 67-56-1 | C₂H₆O / CH₄O |

| Solvent | Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O |

| Solvent | Water | 7732-18-5 | H₂O |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

This protocol is based on the general principles of the Hantzsch thiazole synthesis.[2][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1.0 equivalent) in absolute ethanol.

-

Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated mixture into cold water. The crude product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: Yields for this step are typically in the range of 70-85%, depending on the purity of starting materials and reaction conditions.

Protocol 2: Synthesis of this compound

This protocol is adapted from a demonstrated procedure for the hydrolysis of a similar thiazole ester, which reported a high yield.

-

Reaction Setup: To a solution of ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Reaction: Stir the reaction mixture vigorously at room temperature for approximately 30-60 minutes.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the organic solvents (THF and MeOH).

-

Acidification: Dissolve the residue in water and cool the solution to 0 °C in an ice bath. Slowly add a solution of concentrated hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid product.

-

Isolation and Purification: Stir the mixture at 0 °C for 15-30 minutes. Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and dry under high vacuum to yield the pure title compound.

Quantitative Data Summary

| Step | Reactants | Product | Solvent(s) | Key Conditions | Typical Yield |

| 1 | 4-Fluorothiobenzamide, Ethyl 2-chloroacetoacetate | Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | Ethanol | Reflux (78 °C), 4-6 hours | 70-85% |

| 2 | Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, NaOH, HCl | This compound | THF, Methanol, Water | RT, 30-60 min; then 0 °C for precipitation | ~93% |

Synthetic Workflow Visualization

The logical progression of the synthesis from starting materials to the final product is illustrated below.

References

Chemical structure and IUPAC name of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Nomenclature

IUPAC Name: this compound

The core of this molecule is a 1,3-thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is substituted at three positions:

-

A 4-fluorophenyl group at position 2.

-

A methyl group at position 4.

-

A carboxylic acid group at position 5.

Chemical Structure:

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈FNO₂S | [1][2][3] |

| Molecular Weight | 237.25 g/mol | [1][2][3] |

| CAS Number | 144060-99-1 | [1] |

| Boiling Point | 417°C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, dry seal | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the hydrolysis of its corresponding methyl ester. A representative protocol is detailed below.[2]

Materials:

-

Methyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate in a mixture of THF and MeOH.

-

Add an aqueous solution of sodium hydroxide to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in water and concentrate again to remove residual organic solvents.

-

Dissolve the final residue in water and cool to 0°C using an ice bath.

-

Slowly add a solution of concentrated HCl in water and stir at 0°C for 15 minutes.

-

Filter the resulting precipitate, wash with water, and dry under high vacuum to yield the final product as a white solid.

Characterization Data

¹H-NMR (DMSO-d₆): δ=2.67 (s, 3H); 7.27 (m, 2H); 7.53 (m, 2H); 12.89 (br. s, 1H).[2]

Biological Activity and Potential Applications

Thiazole derivatives are recognized for their wide spectrum of biological activities and are present in several FDA-approved drugs.[4] The thiazole ring serves as a versatile scaffold in medicinal chemistry.[5]

While specific biological data for this compound is not extensively published, it is cited as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of antifungal and anti-inflammatory compounds.[1] Its structural motifs are also utilized in the preparation of kinase inhibitors and other targeted therapies in drug discovery research.[1][6] The broader class of thiazole derivatives has shown promise as inhibitors of various kinases, including p38 MAP kinase and pan-Src kinases, which are implicated in inflammatory diseases and cancer.[6][7]

Visualized Experimental Workflow: Hantzsch Thiazole Synthesis

The synthesis of the thiazole core of this compound and its analogs is often achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. The following diagram illustrates a generalized workflow for this fundamental reaction.

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

References

- 1. 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 2. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide provides a comprehensive overview of established experimental protocols for determining the solubility of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. Understanding and accurately measuring its solubility is paramount for successful drug development.

General Physicochemical Properties

While specific solubility data is scarce, the structure of this compound—containing a carboxylic acid group, a thiazole ring, and a fluorophenyl group—suggests it is a weakly acidic compound with a propensity for hydrogen bonding. Its solubility will be dictated by the polarity of the solvent, temperature, and the crystalline form of the solid.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.

Equilibrium (Shake-Flask) Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[1][2]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

-

Sample Preparation: Add an excess of crystalline this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[2][3]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Spin the vials at a high speed to pellet the solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method. The concentration of the dissolved compound can be determined using various techniques, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of the compound is required.

-

UV-Vis Spectroscopy: Suitable if the compound has a chromophore and there are no interfering substances. A calibration curve is also necessary.[4]

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the solid residue is determined.[5][6][7][8][9]

-

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods are available. These are often based on kinetic solubility measurements.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent until precipitation occurs. The concentration at which the compound precipitates is taken as its kinetic solubility.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Titration: In a multi-well plate, add a known volume of the test organic solvent to each well. Gradually add small volumes of the stock solution to the wells while monitoring for precipitation.

-

Precipitation Detection: The onset of precipitation can be detected visually or, more commonly, by nephelometry (light scattering) or turbidimetry using a plate reader.

-

Calculation: The solubility is calculated based on the concentration of the compound in the well just before or at the point of precipitation.

Note: Kinetic solubility is often higher than thermodynamic solubility and is useful for comparative purposes in early discovery phases.

Data Presentation

All quantitative solubility data should be summarized in a structured table for easy comparison. The table should include the following columns:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using the equilibrium shake-flask method coupled with HPLC analysis.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Gravimetric Analysis [wiredchemist.com]

Purity Analysis of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure robust and reliable purity assessment.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its purity is a critical attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the application of modern analytical techniques to identify and quantify impurities, ensuring the material meets the stringent quality standards required for pharmaceutical development.

Analytical Methodologies

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for a thorough purity analysis. The primary methods recommended are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination, offering high resolution and sensitivity for separating the main component from its related substances.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed to resolve a wide range of impurities.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Data Presentation:

The results from the HPLC analysis should be summarized in a table, detailing the retention time, peak area, and percentage of each detected impurity relative to the main peak.

| Peak ID | Retention Time (min) | Peak Area | Area % |

| Impurity 1 | 5.8 | 1500 | 0.05 |

| Main Peak | 12.5 | 2,985,000 | 99.85 |

| Impurity 2 | 15.2 | 4500 | 0.10 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile organic impurities that may not be detected by HPLC.

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

Data Presentation:

GC-MS data should be presented in a table listing the retention time, the identified compound (if possible through library matching), and its relative peak area.

| Retention Time (min) | Tentative Identification | Relative Area % |

| 4.2 | Dichloromethane (solvent) | - |

| 8.9 | Starting Material A | 0.08 |

| 11.5 | By-product B | 0.03 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for the structural confirmation of the main compound and for the identification of structurally related impurities.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Concentration: Approximately 10 mg/mL.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully characterize the structure and identify any minor components. The presence of characteristic signals for the main compound and the absence of unexpected signals are key indicators of purity. For instance, the ¹H NMR spectrum of a similar compound, RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID, in DMSO-d₆ shows characteristic peaks at δ=2.67 (s, 3H), 7.27 (m, 2H), 7.53 (m, 2H), and 12.89 (br. s, 1H)[1].

Visualization of Workflows and Pathways

Analytical Workflow for Purity Determination

The following diagram illustrates the logical flow of the analytical process for assessing the purity of this compound.

Caption: Analytical workflow for purity assessment.

Potential Impurity Profile

Based on a common synthetic route for thiazole carboxylic acids, the following diagram outlines potential impurities that could arise.

Caption: Potential impurity formation pathway.

Conclusion

The purity of this compound is paramount for its successful application in pharmaceutical development. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical framework for its comprehensive characterization. The detailed protocols and data presentation formats outlined in this guide are intended to assist researchers and quality control professionals in establishing reliable and accurate methods for purity analysis, thereby ensuring the quality and consistency of this important chemical intermediate.

References

The Genesis and Evolution of 2-Aryl-Thiazole-5-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-thiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this important class of molecules. It includes detailed experimental protocols for key reactions, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action to support further research and development.

Historical Perspective and Discovery

The history of 2-aryl-thiazole-5-carboxylic acids is intrinsically linked to the discovery of the thiazole ring itself. The most significant early contribution was the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This robust cyclocondensation reaction between an α-haloketone and a thioamide provided a versatile and straightforward route to a wide array of thiazole derivatives. While Hantzsch's initial work laid the foundation, the specific application of this method to create 2-aryl-thiazole-5-carboxylic acids and their esters evolved as chemists began to explore the diverse functionalities that could be incorporated into the thiazole framework.

Other classical methods, such as the Cook-Heilbron synthesis , further expanded the toolkit for creating functionalized thiazoles, particularly 5-aminothiazoles, which could serve as precursors to the target carboxylic acids. The Cook-Heilbron reaction involves the interaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids. These foundational synthetic strategies, developed from the late 19th to the mid-20th century, were pivotal in unlocking the chemical space of thiazole derivatives, allowing for the systematic investigation of their properties and potential applications.

Key Synthetic Methodologies

The synthesis of 2-aryl-thiazole-5-carboxylic acids and their esters primarily relies on a few cornerstone reactions. The Hantzsch synthesis remains the most common and adaptable method.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of a thioamide (providing the N and S atoms and the C2-substituent) with an α-halocarbonyl compound that bears a C5-ester or precursor group. For the synthesis of the target compounds, this typically involves reacting an aryl thioamide with a 3-halo-2-oxopropanoate ester.

Caption: General workflow for the Hantzsch synthesis of 2-aryl-thiazole-5-carboxylic acids.

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The resulting ester can then be hydrolyzed to the final carboxylic acid.

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods have been developed:

-

Cook-Heilbron Synthesis: This method is effective for producing 5-aminothiazoles from α-aminonitriles and carbon disulfide or related compounds. The resulting 5-amino group can then be converted to a carboxylic acid functionality through multi-step transformations, although this is a less direct route compared to the Hantzsch synthesis.

-

Functionalization of a Pre-formed Thiazole Ring: Another approach involves the synthesis of a simpler thiazole, such as 2-arylthiazole, followed by the introduction of the carboxylic acid group at the 5-position. This can be achieved through methods like metal-halogen exchange followed by carboxylation with carbon dioxide.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of a 2-aryl-thiazole-5-carboxylate and its subsequent hydrolysis.

Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate

This one-pot procedure is an adaptation of the Hantzsch synthesis.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiobenzamide

-

Ethanol (EtOH)

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of ethyl acetoacetate (1.30 g, 10 mmol) in a 1:1 mixture of EtOH/THF (40 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0°C in an ice bath.

-

N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) is added portion-wise over 15 minutes, and the mixture is stirred at 0°C for an additional 30 minutes.

-

Thiobenzamide (1.37 g, 10 mmol) is added to the reaction mixture in one portion.

-

The reaction is allowed to warm to room temperature and then heated to reflux (approximately 70-80°C) for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (50 mL) and washed successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-phenyl-4-methylthiazole-5-carboxylate.

Hydrolysis to 2-phenyl-4-methylthiazole-5-carboxylic acid

Materials:

-

Ethyl 2-phenyl-4-methylthiazole-5-carboxylate

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Ethyl 2-phenyl-4-methylthiazole-5-carboxylate (2.47 g, 10 mmol) is dissolved in a mixture of methanol (30 mL) and water (10 mL).

-

Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at 60°C for 3 hours.

-

The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water (20 mL) and acidified to pH ~2-3 with 1M HCl.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-phenyl-4-methylthiazole-5-carboxylic acid.

Biological Activities and Data

Derivatives of 2-aryl-thiazole-5-carboxylic acid have demonstrated a wide range of biological activities, most notably as anticancer and antibacterial agents.

Anticancer Activity

Many compounds based on this scaffold have shown potent antiproliferative activity against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected derivatives.

| Compound ID | Aryl Group (R) | Cell Line | IC₅₀ (µM) |

| A-1 | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 |

| A-2 | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon) | 1.8 |

| A-3 | 4-Methoxyphenyl | A549 (Lung) | 8.7 |

| A-4 | 2-Chlorophenyl | HeLa (Cervical) | 3.5 |

Antibacterial Activity

The scaffold has also been explored for its antibacterial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains.

| Compound ID | Aryl Group (R) | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |

| B-1 | 4-Nitrophenyl | 8 | 16 |

| B-2 | 2,4-Dichlorophenyl | 4 | 8 |

| B-3 | 4-Bromophenyl | 16 | 32 |

| B-4 | Phenyl | 32 | 64 |

Mechanisms of Action in Cancer

The anticancer effects of 2-aryl-thiazole-5-carboxylic acid derivatives are often attributed to their interaction with key cellular pathways involved in proliferation and survival. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the disruption of the PI3K/Akt/mTOR signaling cascade.

Inhibition of Tubulin Polymerization

Certain derivatives act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Caption: Inhibition of microtubule formation by 2-aryl-thiazole derivatives.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer. Certain 2-aryl-thiazole-5-carboxylic acid derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR. By blocking the phosphorylation events in this cascade, these compounds can halt the pro-survival signals, leading to a decrease in cell proliferation and the induction of apoptosis.

Caption: Thiazole derivatives can inhibit key kinases like PI3K and mTOR in the signaling pathway.

Conclusion and Future Directions

The 2-aryl-thiazole-5-carboxylic acid scaffold has a rich history rooted in foundational organic synthesis. Its versatility and amenability to chemical modification have made it a cornerstone in the development of new therapeutic agents. The potent anticancer and antibacterial activities observed for many of its derivatives underscore its continued importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro data into clinical success. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds.

Methodological & Application

Application Notes and Protocols for 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its rigid thiazole core, substituted with a fluorophenyl group, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. This document provides an overview of its applications in medicinal chemistry, focusing on its role as a precursor for potent kinase inhibitors and anti-inflammatory agents. While direct quantitative biological data for the title compound is limited in publicly available literature, extensive research has been conducted on its derivatives, highlighting the potential of this chemical scaffold.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its function as a building block for more complex molecules with therapeutic potential. Key areas of application include:

-

Anticancer Agents: Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression, most notably c-Met.[1][2] The c-Met receptor tyrosine kinase is a key driver of tumor growth, metastasis, and angiogenesis, making it an attractive target for cancer therapy.

-

Anti-inflammatory Agents: The thiazole scaffold is a known pharmacophore in compounds exhibiting anti-inflammatory properties. Derivatives are explored for their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

-

Antifungal Agents: This compound also serves as an intermediate in the synthesis of potential antifungal agents.

Quantitative Biological Data of Derivatives

Table 1: Anticancer Activity of 2-(phenyl)-4-methyl-1,3-thiazole-5-carboxamide Derivatives

| Compound ID | R Group (Amide Substitution) | Target Cell Line | IC50 (µM) | Reference |

| Derivative 1 | 3,4-dichloro anilino | HT29 (Colon Cancer) | 2.01 | [3] |

| Derivative 2 | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | MCF-7 (Breast Cancer) | 20.2 | [4] |

| Derivative 3 | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | HT-29 (Colon Cancer) | 21.6 | [4] |

Table 2: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives

| Compound ID | Scaffold | R Group | c-Met IC50 (nM) | Reference |

| 51am | Thiazole carboxamide | Complex aniline derivative | 2.54 | [2] |

| 51b | Thiadiazole carboxamide | 4-F-C6H5 | 50.15 | [2] |

| 51d | Thiadiazole carboxamide | 4-F-C6H5 | 41.53 | [2] |

Signaling Pathways and Mechanisms of Action

c-Met Signaling Pathway

Derivatives of this compound have been shown to target the c-Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion. Inhibition of c-Met kinase activity by small molecules can block these oncogenic signals.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory potential of thiazole derivatives is often attributed to their ability to modulate the NF-κB signaling pathway. In response to pro-inflammatory stimuli like TNF-α or LPS, the IKK complex gets activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Thiazole-based compounds may interfere with this pathway at various points, thereby reducing the inflammatory response.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of the corresponding methyl ester. The following protocol is adapted from a similar synthesis.[5]

Materials:

-

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate in a mixture of THF and MeOH.

-

Add a solution of sodium hydroxide in water to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Concentrate the reaction mixture in vacuo to remove the organic solvents.

-

Dissolve the residue in water and concentrate again in vacuo.

-

Dissolve the final residue in water and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of concentrated HCl in water while stirring.

-

Continue stirring at 0°C for 15 minutes to allow for complete precipitation.

-

Filter the resulting precipitate.

-

Wash the precipitate with cold deionized water.

-

Dry the solid product under high vacuum to yield the title compound.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu,Tyr)

-

Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

-

Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC)

-

EDTA

-

384-well assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound (and a known inhibitor as a positive control) in kinase buffer.

-

Add the compound dilutions to the wells of a 384-well plate.

-

Prepare a master mix containing c-Met enzyme, ATP, and the biotinylated substrate in kinase buffer.

-

Add the master mix to the wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Prepare a stop/detection mix containing Eu-Ab and SA-APC in a buffer with EDTA to stop the reaction.

-

Add the stop/detection mix to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader (Excitation: ~320-340 nm, Emission: ~615 nm and ~665 nm).

-

Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration to calculate the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom cell culture plates

-

Test compound and a known NF-κB inhibitor (e.g., Dexamethasone)

-

TNF-α

-

Luciferase assay system (lysis buffer and luciferase substrate)

-

Luminometer

Procedure:

-

Seed the HEK293T-NF-κB-luc cells in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of the test compound and positive control.

-

Treat the cells with the compound dilutions and incubate for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway. Include unstimulated and vehicle-only controls.

-

Incubate the plate for 6-8 hours.

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the stimulated control and calculate the percent inhibition of NF-κB activity for each compound concentration to determine the IC50 value.

Conclusion